molecular formula C14H14N2O3S B352553 2-[2,4-dioxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]-N-phenylacetamide CAS No. 876900-71-9

2-[2,4-dioxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]-N-phenylacetamide

Cat. No.: B352553
CAS No.: 876900-71-9
M. Wt: 290.34g/mol
InChI Key: RQTDNRUKTACVGG-UHFFFAOYSA-N
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Description

This compound is a thiazolidinone derivative characterized by a 1,3-thiazolidin-4-one core substituted with a prop-2-en-1-yl (allyl) group at position 3, a phenylacetamide moiety at position 5, and two ketone groups at positions 2 and 4. Limited direct experimental data on its synthesis or biological activity are available in the provided evidence. However, its structural analogs and derivatives have been extensively studied for antimicrobial, anticancer, and anti-inflammatory applications .

Properties

IUPAC Name

2-(2,4-dioxo-3-prop-2-enyl-1,3-thiazolidin-5-yl)-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c1-2-8-16-13(18)11(20-14(16)19)9-12(17)15-10-6-4-3-5-7-10/h2-7,11H,1,8-9H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQTDNRUKTACVGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C(SC1=O)CC(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2,4-dioxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]-N-phenylacetamide typically involves the reaction of allyl isothiocyanate with N-phenylglycine in the presence of a base. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazolidine ring. The reaction conditions often include:

    Solvent: Commonly used solvents include ethanol or methanol.

    Temperature: The reaction is typically carried out at room temperature or slightly elevated temperatures.

    Catalyst: Bases such as sodium hydroxide or potassium carbonate are often used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving:

    Continuous flow reactors: To ensure consistent reaction conditions and scalability.

    Purification steps: Including recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-[2,4-dioxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The allyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Catalysts: Palladium or platinum catalysts for substitution reactions involving the allyl group.

Major Products

The major products formed from these reactions include:

    Sulfoxides and sulfones: From oxidation reactions.

    Alcohols: From reduction reactions.

    Substituted derivatives: From substitution reactions involving the allyl group.

Scientific Research Applications

2-[2,4-dioxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]-N-phenylacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[2,4-dioxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]-N-phenylacetamide involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes or receptors, modulating their activity. The allyl group may also play a role in binding to target molecules, enhancing the compound’s efficacy. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in key biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazolidinone derivatives exhibit diverse biological activities depending on substituents at positions 3, 5, and the nature of the acetamide side chain. Below is a systematic comparison:

Substituent Variations at Position 3
Compound Substituent at Position 3 Key Properties References
Target Compound Prop-2-en-1-yl (allyl) Limited data; inferred stability from allyl group’s electron-withdrawing effects
3-Methyl derivatives (e.g., 4j, 4k) Methyl Higher tautomeric stability (4:1 ratio of enol:keto forms); moderate antimicrobial activity
3-Ethyl derivatives (e.g., 3j) Ethyl Tautomeric equilibrium (~4:1 ratio); lower melting points (e.g., 223–224°C)
3-Cyclohexyl derivatives (e.g., 3h) Cyclohexyl Enhanced lipophilicity; potential for improved membrane permeability
Hydrazine derivatives (e.g., 9h, 9d) Hydrazinyl-linked substituents Strong antimicrobial activity (e.g., 51% yield, 190–191°C mp for 9h)

Key Insight: Allyl substitution (target compound) may enhance reactivity due to conjugation with the thiazolidinone ring, though direct activity data are lacking. Methyl/ethyl analogs prioritize tautomeric stability, while bulkier groups (cyclohexyl) improve lipophilicity .

Modifications to the Acetamide Side Chain
Compound Acetamide Substituent Biological Activity References
Target Compound N-phenyl Unknown; phenyl group may enhance π-π stacking in target binding
N-(2-Nitrophenyl) derivatives (e.g., 6b) 2-Nitrophenyl Improved antimicrobial activity (IC₅₀ values not reported)
N-(3-Nitrophenyl) derivatives (e.g., 6c) 3-Nitrophenyl Enhanced electron-withdrawing effects; moderate cytotoxicity
N-(Trimethoxyphenyl) derivatives 3,4,5-Trimethoxyphenyl High anticancer activity (IC₅₀: 12.7–15.28 mg/mL against MCF-7/A549 cells)

Key Insight : Electron-withdrawing groups (e.g., nitro, trimethoxy) on the phenylacetamide side chain correlate with increased anticancer and antimicrobial potency .

Tautomerism and Stability
  • Implications : Tautomeric equilibrium affects solubility, crystallization, and biological interactions. Allyl substitution may stabilize the keto form due to resonance effects.

Data Tables

Table 1: Structural and Thermal Properties of Selected Analogs

Compound Substituent (Position 3) Yield (%) Melting Point (°C) Tautomeric Ratio
4j Methyl 66 174–175 4:1 (enol:keto)
9h Hydrazinyl 51 190–191 Not reported
3j Ethyl 66 223–224 ~4:1

Biological Activity

The compound 2-[2,4-dioxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]-N-phenylacetamide is part of a class of thiazolidine derivatives that have garnered attention for their potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article synthesizes the available research on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
Molecular Formula C15H15N3O5S
Molecular Weight 319.36 g/mol
CAS Number 58531-93-4

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. Studies suggest that it may act as an inhibitor of specific enzymes involved in cellular signaling pathways. For instance, its derivatives have shown inhibitory effects on CDC25B and PTP1B enzymes, which are crucial in regulating cell cycle progression and signal transduction.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µg/mL)
A549 (Lung Cancer)2.86 ± 0.09
HCT116 (Colon Cancer)3.59 ± 0.07
HeLa (Cervical Carcinoma)2.78 ± 0.11

These results indicate that the compound exhibits potent anticancer activity, particularly against lung and cervical cancer cell lines .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In a study assessing its effects on inflammatory markers, it was found to significantly reduce levels of pro-inflammatory cytokines in vitro. The mechanism appears to involve the inhibition of NF-kB signaling pathways, which play a pivotal role in mediating inflammation.

Antioxidant Activity

Additionally, the antioxidant potential of this compound has been explored. It has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in cellular models. This property is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders .

Case Studies

In a notable case study involving xenograft models, administration of the compound led to a reduction in tumor volume by approximately 50% when dosed at 10 mg/kg for five consecutive days. This suggests not only efficacy but also a favorable safety profile at therapeutic doses .

Q & A

Q. What are the standard synthetic routes for 2-[2,4-dioxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]-N-phenylacetamide, and how are intermediates purified?

The synthesis typically involves multi-step reactions, starting with the formation of the thiazolidinone core. A common approach includes refluxing intermediates like 5-(substituted-benzylidene)-2,4-thiazolidinedione with chloroacetylated derivatives in dimethylformamide (DMF) under basic conditions (e.g., potassium carbonate). Purification often employs thin-layer chromatography (TLC) with solvent systems like hexane:ethyl acetate (9:1) and recrystallization from ethanol or DMF/water mixtures .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

  • 1H NMR and 13C NMR : To confirm substituent positions and hydrogen environments, particularly the prop-2-en-1-yl group and phenylacetamide moiety.
  • FT-IR : To identify carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and amide bonds (N–H at ~3300 cm⁻¹).
  • Mass spectrometry (LC-MS or HRMS) : To verify molecular ion peaks and fragmentation patterns .

Q. How is reaction progress monitored during synthesis?

TLC with silica gel plates and UV visualization is standard. Solvent systems such as ethyl acetate:hexane (1:1) or chloroform:methanol (9:1) are used. HPLC may also be employed for high-purity requirements .

Q. What initial biological assays are recommended for this compound?

Preliminary screening should include:

  • In vitro cytotoxicity assays (e.g., MTT against cancer cell lines).
  • Enzyme inhibition studies (e.g., α-glucosidase or tyrosine kinase inhibition, given structural similarities to thiazolidinedione-based drugs) .

Advanced Research Questions

Q. How can reaction yields be optimized for the thiazolidinone core formation?

Yield optimization involves:

  • Solvent selection : Polar aprotic solvents like DMF enhance nucleophilic substitution.
  • Catalyst use : Copper sulfate/sodium ascorbate in "click chemistry" steps improves regioselectivity for triazole-linked derivatives .
  • Temperature control : Reflux at 80–90°C minimizes side reactions (e.g., maleimide ring opening in competing pathways) .

Q. What computational methods predict the compound’s bioactivity?

  • PASS (Prediction of Activity Spectra for Substances) : Predicts potential targets (e.g., hypoglycemic or anti-inflammatory activity).
  • Molecular docking : Evaluates binding affinity to receptors like PPAR-γ or EGFR using AutoDock Vina. Docking studies should account for the dioxo-thiazolidinone moiety’s electrostatic interactions .

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR splitting)?

  • Variable-temperature NMR : Diagnose dynamic processes (e.g., rotamers in the acetamide group).
  • 2D NMR (COSY, HSQC) : Assign overlapping signals, particularly in aromatic regions from the phenyl group .

Q. What strategies mitigate byproduct formation during prop-2-en-1-yl group introduction?

  • Protecting groups : Use tert-butyldimethylsilyl (TBS) to shield reactive sites during alkylation.
  • Radical inhibitors : Add hydroquinone to prevent polymerization of the allyl group during reflux .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Core modifications : Replace the phenyl group with substituted aryl rings (e.g., 4-nitrophenyl) to assess electronic effects.
  • Side-chain variations : Introduce methyl or halogen substituents on the prop-2-en-1-yl group to study steric and hydrophobic contributions .

Q. What are the challenges in scaling up synthesis for preclinical studies?

  • Solvent volume reduction : Switch from DMF to toluene/water biphasic systems for easier separation.
  • Catalyst recycling : Use immobilized copper nanoparticles in click chemistry steps to reduce costs .

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